1-Propene, 1-(methylthio)-, (Z)-

Description

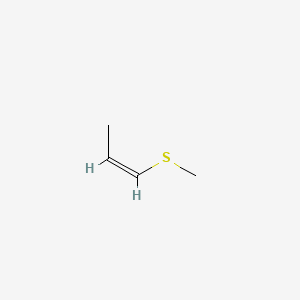

(Z)-1-(Methylthio)-1-propene is an organic sulfide.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-1-methylsulfanylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8S/c1-3-4-5-2/h3-4H,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOGCMRDEUBRJD-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015958 | |

| Record name | (Z)-Methyl 1-propenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52195-40-1 | |

| Record name | Methyl 1-propenyl sulfide, (1Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052195401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Methyl 1-propenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 1-PROPENYL SULFIDE, (1Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL63YZ7G96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (Z)-1-(methylthio)-1-propene from Allyl Methyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis pathway for (Z)-1-(methylthio)-1-propene, a valuable organosulfur compound, starting from the readily available precursor, allyl methyl sulfide. The primary focus of this document is to provide a comprehensive overview of the isomerization reaction, with a particular emphasis on achieving high stereoselectivity for the desired (Z)-isomer. This guide includes detailed experimental protocols, quantitative data analysis, and mechanistic insights to facilitate the successful synthesis and characterization of (Z)-1-(methylthio)-1-propene in a research and development setting.

Introduction

(Z)-1-(methylthio)-1-propene and its E-isomer are naturally occurring compounds found in various plants of the Allium genus and contribute to their characteristic flavors. Beyond their role as flavor components, these vinyl sulfides are versatile intermediates in organic synthesis. The stereochemistry of the double bond is crucial for their subsequent reactivity and biological activity, making the stereoselective synthesis of the (Z)-isomer a topic of significant interest. The most common and effective method for synthesizing 1-(methylthio)-1-propene from allyl methyl sulfide is through double bond isomerization. This can be achieved using either base-catalyzed or transition metal-catalyzed approaches. While base-catalyzed methods are traditional, achieving high Z-selectivity can be challenging. Recent advancements in transition metal catalysis, particularly with cobalt complexes, have shown significant promise for highly Z-selective isomerizations of various allyl compounds.[1][2][3]

Synthesis Pathway: Isomerization of Allyl Methyl Sulfide

The core of the synthesis lies in the controlled isomerization of allyl methyl sulfide to 1-(methylthio)-1-propene. The reaction can be directed to favor the formation of the thermodynamically less stable (Z)-isomer over the more stable (E)-isomer by careful selection of the catalytic system and reaction conditions.

Transition Metal-Catalyzed Isomerization for (Z)-Selectivity

Recent research has highlighted the efficacy of cobalt complexes in catalyzing the Z-selective isomerization of various allylic substrates.[1][2][3] These catalysts operate through mechanisms that favor the formation of the cis-alkene. Two primary mechanisms are often proposed for such isomerizations: the π-allyl mechanism and the alkyl mechanism.[1] The choice of ligands on the cobalt center plays a critical role in directing the stereochemical outcome of the reaction.

A plausible and highly effective approach for the Z-selective isomerization of allyl methyl sulfide involves the use of a cobalt(II)-salen complex as the catalyst. This methodology has demonstrated exceptional Z-selectivity in the isomerization of analogous allyl ethers.[2][3][4]

Figure 1: General overview of the isomerization of allyl methyl sulfide to (Z)- and (E)-1-(methylthio)-1-propene.

Experimental Protocols

This section provides a detailed, albeit adapted, experimental protocol for the Z-selective isomerization of allyl methyl sulfide based on highly successful procedures reported for analogous substrates.[2][3][4]

Cobalt-Catalyzed Z-Selective Isomerization

This protocol is adapted from the Z-selective oxidative isomerization of allyl ethers using a cobalt(II)-salen complex.[2][3][4]

Materials:

-

Allyl methyl sulfide (starting material)

-

Co(II)-salen complex (catalyst, e.g., commercially available or synthesized)

-

N-fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate (oxidant)

-

Phenylsilane (silane)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the Co(II)-salen catalyst (5 mol%).

-

Add anhydrous dichloromethane (to achieve a substrate concentration of 0.1 M).

-

Add allyl methyl sulfide (1.0 equiv).

-

Add N-fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate (1.2 equiv).

-

Add phenylsilane (1.5 equiv) dropwise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by opening the flask to air.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) to isolate (Z)-1-(methylthio)-1-propene.

Quantitative Data

The following tables summarize the expected and reported quantitative data for the synthesis and characterization of (Z)-1-(methylthio)-1-propene.

Table 1: Reaction Parameters and Expected Outcomes for Cobalt-Catalyzed Isomerization

| Parameter | Value | Reference/Note |

| Catalyst Loading | 5 mol% | Adapted from[2][3][4] |

| Substrate | Allyl methyl sulfide | |

| Solvent | Dichloromethane (CH₂Cl₂) | |

| Temperature | Room Temperature | |

| Expected Yield | High | Based on analogous reactions |

| Expected Z/E Ratio | >95:5 | Based on analogous reactions[2][3][4] |

Table 2: Spectroscopic Data for the Characterization of (Z)-1-(methylthio)-1-propene

| Spectroscopic Data | (Z)-1-(methylthio)-1-propene | (E)-1-(methylthio)-1-propene | Reference |

| ¹H NMR (δ, ppm) | ~6.0-6.2 (dq), ~5.2-5.4 (dq), ~2.2 (s), ~1.7 (dd) | ~5.9-6.1 (dq), ~5.3-5.5 (dq), ~2.1 (s), ~1.7 (dd) | NIST WebBook[5] |

| ¹³C NMR (δ, ppm) | Not readily available | Not readily available | |

| Mass Spectrum (m/z) | 88 (M+), 73, 45 | 88 (M+), 73, 45 | NIST WebBook[5][6] |

Note: Specific chemical shifts and coupling constants for the ¹H NMR can vary slightly depending on the solvent and spectrometer frequency. The provided values are approximate ranges based on typical spectra of vinyl sulfides.

Mechanistic Insights and Visualization

The high Z-selectivity of the cobalt-catalyzed isomerization is attributed to the specific mechanism of the reaction. In the case of the oxidative isomerization using a Co(II)-salen catalyst, a proposed mechanism involves the formation of radical and carbocation intermediates, followed by a trans-coplanar elimination that preferentially leads to the Z-isomer.[4]

For other cobalt catalysts, a π-allyl mechanism is often invoked.[1] In this mechanism, the stereoselectivity is determined during the C-H activation step, where steric interactions in the transition state favor the formation of the Z-product.

Figure 2: A generalized experimental workflow for the cobalt-catalyzed synthesis of (Z)-1-(methylthio)-1-propene.

Conclusion

The synthesis of (Z)-1-(methylthio)-1-propene from allyl methyl sulfide can be effectively achieved with high stereoselectivity using transition metal catalysis. Cobalt-based catalytic systems, in particular, offer a promising route to the desired Z-isomer under mild reaction conditions. This guide provides a foundational understanding and a practical, adaptable protocol for researchers in organic synthesis and drug development. Further optimization of reaction parameters for this specific substrate may lead to even higher yields and selectivities. The detailed mechanistic insights and characterization data provided herein should serve as a valuable resource for the successful implementation of this synthetic transformation.

References

- 1. Highly Z-Selective Double Bond Transposition in Simple Alkenes and Allylarenes Through A Spin-Accelerated Allyl Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Specific Z-Selectivity in the Oxidative Isomerization of Allyl Ethers to Generate Geometrically Defined Z-Enol Ethers Using a Cobalt(II)(salen) Complex Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific Z-Selectivity in the Oxidative Isomerization of Allyl Ethers to Generate Geometrically Defined Z-Enol Ethers Using a Cobalt(II)(salen) Complex Catalyst [organic-chemistry.org]

- 5. 1-Propene, 1-(methylthio)-, (Z)- [webbook.nist.gov]

- 6. 1-Propene, 1-(methylthio)-, (E)- [webbook.nist.gov]

An In-depth Technical Guide on the Stability and Reactivity of (Z)-1-(methylthio)-1-propene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-1-(methylthio)-1-propene, a member of the thioenol ether class of organosulfur compounds, presents a unique combination of stability and reactivity that makes it a molecule of interest in synthetic chemistry and potentially in drug development. This technical guide provides a comprehensive overview of the core physicochemical properties, stability, and reactivity of (Z)-1-(methylthio)-1-propene. Detailed experimental protocols for its synthesis and characteristic reactions are provided, alongside quantitative data where available. Furthermore, this guide explores its potential biological significance through the lens of related organosulfur compounds and their known interactions with cellular signaling pathways.

Physicochemical Properties

(Z)-1-(methylthio)-1-propene, also known as cis-methyl propenyl sulfide, is a volatile organic compound with the molecular formula C₄H₈S and a molecular weight of 88.17 g/mol .[1][2] Its structure features a carbon-carbon double bond with a methylthio group attached to one of the vinylic carbons, with the substituents arranged in a (Z) or cis configuration.

| Property | Value | Reference |

| Molecular Formula | C₄H₈S | [1][2] |

| Molecular Weight | 88.17 g/mol | [1][2] |

| CAS Number | 52195-40-1 | [2] |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | 91-93°C (for the related phenyl vinyl sulfide) | [3] |

Stability

The stability of (Z)-1-(methylthio)-1-propene is influenced by the electronic and steric factors inherent in its structure. The sulfur atom, with its lone pairs of electrons, can donate electron density to the double bond, which can affect its stability and reactivity.

Isomeric Stability

(Z)-1-(methylthio)-1-propene exists as a stereoisomer of (E)-1-(methylthio)-1-propene. The enthalpy of isomerization from the (E) to the (Z) isomer has been determined, providing insight into their relative stabilities.

| Parameter | Value | Conditions | Reference |

| Enthalpy of Isomerization (E to Z) | 2.0 ± 0.4 kJ/mol | Liquid phase | [1] |

The positive enthalpy of isomerization indicates that the (Z)-isomer is slightly less stable than the (E)-isomer.

Bond Dissociation Energies (BDEs)

| Bond | Estimated BDE (kJ/mol) | Method |

| C=C | ~610 | General value for alkenes |

| C-S (vinyl) | ~300-350 | Computational estimates for vinyl sulfides |

| S-CH₃ | ~300 | General value for thioethers |

| C-H (vinylic) | ~450 | General value for vinylic C-H bonds |

| C-H (allylic) | ~360 | General value for allylic C-H bonds |

Note: These are estimated values based on general chemical principles and computational studies of similar structures. Specific BDEs for (Z)-1-(methylthio)-1-propene would require dedicated computational analysis.

Reactivity

The reactivity of (Z)-1-(methylthio)-1-propene is characterized by the interplay of the electron-rich double bond and the adjacent sulfur atom. It can participate in a variety of organic reactions, including electrophilic additions, cycloadditions, and oxidations.

Synthesis

A common and effective method for the synthesis of (Z)-1-(methylthio)-1-propene is the base-catalyzed isomerization of allyl methyl sulfide. This reaction can be highly stereoselective, favoring the formation of the thermodynamically less stable (Z)-isomer under kinetic control.[4][5][6]

Experimental Protocol: Synthesis of (Z)-1-(methylthio)-1-propene via Isomerization of Allyl Methyl Sulfide

Materials:

-

Allyl methyl sulfide

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Inert gas (Argon or Nitrogen)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, add a solution of potassium tert-butoxide (1.2 equivalents) in anhydrous DMSO.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add allyl methyl sulfide (1.0 equivalent) to the cooled solution under a constant stream of inert gas.

-

Allow the reaction mixture to stir at 0°C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain (Z)-1-(methylthio)-1-propene.

Expected Yield: Moderate to high, with good stereoselectivity for the (Z)-isomer.

Caption: Experimental workflow for the synthesis of (Z)-1-(methylthio)-1-propene.

Oxidation

The sulfur atom in (Z)-1-(methylthio)-1-propene is susceptible to oxidation, typically yielding the corresponding sulfoxide and, under harsher conditions, the sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a common reagent for this transformation. The stereochemistry of the double bond is generally retained during this oxidation.[3][7]

Experimental Protocol: Oxidation of (Z)-1-(methylthio)-1-propene to the Corresponding Sulfoxide

Materials:

-

(Z)-1-(methylthio)-1-propene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve (Z)-1-(methylthio)-1-propene (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve m-CPBA (1.1 equivalents) in dichloromethane.

-

Add the m-CPBA solution dropwise to the solution of the vinyl sulfide at 0°C over a period of 30 minutes.

-

Allow the reaction to stir at 0°C for an additional 1-2 hours, monitoring by TLC.

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the (Z)-1-(methylthio)-1-propene sulfoxide.

Expected Yield: High.

References

- 1. 1-Propene, 1-(methylthio)-, (Z)- [webbook.nist.gov]

- 2. 1-Propene, 1-(methylthio)-, (Z)- [webbook.nist.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. gchemglobal.com [gchemglobal.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]

Toxicological Profile and Safety Data for (Z)-1-(methylthio)-1-propene: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the available toxicological and safety data for (Z)-1-(methylthio)-1-propene. Due to a notable lack of specific toxicological studies on this particular isomer, this document synthesizes information from assessments of a mixture of its (Z) and (E) isomers, commonly known as methyl 1-propenyl sulfide. A key finding is the evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which concluded that methyl 1-propenyl sulfide poses "no safety concern at current levels of intake when used as a flavouring agent"[1][2]. This guide also outlines the standard experimental protocols that would be employed to formally assess the toxicology of this compound, providing a framework for future research. The information is intended for researchers, scientists, and professionals in drug development and chemical safety assessment.

Introduction

This document compiles the available physicochemical properties, summarizes the key findings from the JECFA evaluation, and presents an inferred toxicological profile. Furthermore, it details the standard methodologies for acute oral toxicity, genotoxicity, and repeated-dose toxicity studies, as would be applicable to (Z)-1-(methylthio)-1-propene, to provide a complete toxicological context.

Physicochemical Properties

A summary of the known physicochemical properties for (Z)-1-(methylthio)-1-propene and the related mixed isomers is presented in Table 1. Understanding these properties is essential for toxicological assessment, as they influence absorption, distribution, metabolism, and excretion (ADME).

Table 1: Physicochemical Properties

| Property | (Z)-1-(methylthio)-1-propene | Methyl 1-propenyl sulfide (mixed isomers) | Reference(s) |

| CAS Number | 52195-40-1 | 10152-77-9 | [3][4] |

| Molecular Formula | C4H8S | C4H8S | [3][4] |

| Molecular Weight | 88.17 g/mol | 88.17 g/mol | [3][4] |

| Appearance | Not specified | Colorless to pale yellow liquid | [5][6] |

| Odor | Not specified | Acidic, garlic-like | [7] |

| Boiling Point | Not specified | 103 °C at 760 mmHg | [8] |

| Density | Not specified | 0.867 - 0.873 g/cm³ at 25 °C | [5][6] |

| Refractive Index | Not specified | 1.487 - 1.493 at 20 °C | [5][6] |

| Solubility | Not specified | Practically insoluble in water; soluble in alcohol | [1][8] |

| LogP | 1.883 (Calculated) | 1.56 (Experimental) | [7][9] |

| FEMA Number | Not applicable | 4574 | [1][10] |

| JECFA Number | Not applicable | 1910 | [1][10] |

Toxicological Assessment of Methyl 1-Propenyl Sulfide (Mixed Isomers)

The most pertinent safety evaluation available is for methyl 1-propenyl sulfide, a mixture of the (Z) and (E) isomers of 1-(methylthio)-1-propene.

JECFA Evaluation

Hazard Identification

Safety Data Sheets (SDS) for methyl 1-propenyl sulfide (mixed isomers) indicate several potential hazards. These are summarized in Table 2. It is important to note that these hazards are primarily relevant to occupational settings where exposure to the undiluted substance is possible.

Table 2: Hazard Summary for Methyl 1-Propenyl Sulfide (Mixed Isomers)

| Hazard Class | Hazard Statement |

| Flammable Liquid | Highly flammable liquid and vapor. |

| Acute Toxicity (Oral) | Harmful if swallowed. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Eye Damage/Irritation | Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |

Data compiled from representative Safety Data Sheets.

Inferred Toxicological Profile of (Z)-1-(methylthio)-1-propene

In the absence of specific data, a toxicological profile for (Z)-1-(methylthio)-1-propene can be inferred from the information on the mixed isomers and the broader class of organosulfur compounds.

-

Acute Toxicity: The compound is likely to have moderate acute oral toxicity, similar to the mixed isomers.

-

Irritation: It is expected to be an irritant to the skin, eyes, and respiratory tract upon direct contact with the concentrated substance.

-

Metabolism: Organosulfur compounds can be metabolized through various pathways, including oxidation. The metabolism of thioenol ethers has not been extensively studied, but it is plausible that it could involve S-oxidation, potentially leading to more reactive intermediates.

-

Repeated Dose Toxicity: No data is available. The JECFA evaluation implies that at current intake levels from food, no adverse effects from repeated exposure are anticipated.

General Experimental Protocols for Toxicological Assessment

To definitively determine the toxicological profile of (Z)-1-(methylthio)-1-propene, a battery of tests according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), would be required. The following sections describe the methodologies for key studies.

Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)

This method is used to determine the acute oral toxicity of a substance and allows for its classification.[11][12][13][14][15]

-

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next step. The method aims to classify the substance into a specific toxicity category based on the observed mortality.

-

Animal Model: Typically, rats are used.[11]

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

A small group of animals (typically 3) is dosed with the substance.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[11]

-

Depending on the outcome (number of mortalities), the dose is either increased or decreased for the next group of animals, or the study is concluded.

-

-

Endpoint: The primary endpoint is the classification of the substance into a GHS (Globally Harmonized System) category for acute oral toxicity.

Figure 1: General workflow for an Acute Oral Toxicity study (OECD TG 423).

In Vitro Genotoxicity - Bacterial Reverse Mutation Test (Ames Test, OECD TG 471)

This test is widely used to assess the mutagenic potential of a chemical, specifically its ability to induce gene mutations.[16][17][18][19][20]

-

Principle: The assay uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) that have mutations in genes required to synthesize an essential amino acid (e.g., histidine). The test measures the ability of the substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[16][18]

-

Procedure:

-

The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (usually a rat liver fraction, S9).[16]

-

The bacteria are plated on a minimal agar medium.

-

After incubation, the number of revertant colonies is counted.

-

-

Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Figure 2: General workflow for a Bacterial Reverse Mutation (Ames) Test (OECD TG 471).

Repeated Dose 28-Day Oral Toxicity Study (OECD TG 407)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 28-day period.[21][22][23][24][25]

-

Principle: The test substance is administered orally to groups of animals on a daily basis for 28 days. Effects are observed throughout the study and at termination, allowing for the identification of target organs and the determination of a No-Observed-Adverse-Effect Level (NOAEL).

-

Procedure:

-

At least three dose groups and a control group are used, with an equal number of male and female animals in each group.

-

The substance is administered daily by gavage or in the diet/drinking water.

-

Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

-

At the end of the 28-day period, blood samples are collected for hematology and clinical biochemistry analysis.

-

All animals are subjected to a full necropsy, and organs are weighed. Tissues are preserved for histopathological examination.

-

-

Endpoints: Identification of target organs of toxicity, dose-response relationships, and determination of the NOAEL.

Figure 3: General workflow for a 28-Day Repeated Dose Oral Toxicity study (OECD TG 407).

Conclusion

The toxicological profile of (Z)-1-(methylthio)-1-propene is not well-defined due to a lack of specific studies on this isomer. However, the available data for the mixed-isomer product, methyl 1-propenyl sulfide, provides a strong indication of its safety profile at low levels of exposure. The evaluation by JECFA, concluding "no safety concern" for its use as a flavoring agent, is the most significant piece of safety information currently available.[1][2]

While hazards such as flammability and irritation are noted for the concentrated substance, these are primarily of concern in occupational settings. For the general population, the anticipated exposure through food is low and considered safe. A definitive, quantitative risk assessment for (Z)-1-(methylthio)-1-propene would necessitate further research following established international guidelines for toxicological testing.

References

- 1. Methyl 1-propenyl sulfide | C4H8S | CID 637915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WHO | JECFA [apps.who.int]

- 3. 1-Propene, 1-(methylthio)-, (Z)- [webbook.nist.gov]

- 4. 1-Propene, 1-(methylthio)-, (Z)- [webbook.nist.gov]

- 5. methyl 1-propenyl sulfide, 10152-77-9 [thegoodscentscompany.com]

- 6. methyl 1-propenyl sulfide, 10152-77-9 [perflavory.com]

- 7. 1-Methylthio-1-propene CAS#: 10152-77-9 [m.chemicalbook.com]

- 8. methyl 1-propenyl sulfide [flavscents.com]

- 9. 1-Propene, 1-(methylthio)-, (Z)- (CAS 52195-40-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. femaflavor.org [femaflavor.org]

- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. OECD 423 guidelines: Significance and symbolism [wisdomlib.org]

- 14. Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. oecd.org [oecd.org]

- 16. nib.si [nib.si]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. The bacterial reverse mutation test | RE-Place [re-place.be]

- 19. oecd.org [oecd.org]

- 20. Test No. 471: Bacterial Reverse Mutation Test | OECD [oecd.org]

- 21. catalog.labcorp.com [catalog.labcorp.com]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. search.tcsedsystem.edu [search.tcsedsystem.edu]

- 25. 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf [slideshare.net]

Screening for Biological Activity of (Z)-1-(methylthio)-1-propene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-1-(methylthio)-1-propene is an organosulfur compound with a structure suggestive of potential biological activity, drawing parallels to similar compounds found in nature, particularly in Allium species. While direct experimental data on this specific isomer is limited in publicly available literature, this guide provides a comprehensive framework for its systematic biological screening. This document outlines detailed experimental protocols for assessing antimicrobial, antioxidant, and cytotoxic activities, and presents hypothetical data in structured tables for comparative analysis. Furthermore, it visualizes the proposed screening workflow and relevant biological signaling pathways that are often modulated by structurally related organosulfur compounds. This guide is intended to serve as a foundational resource for researchers initiating studies on the biological potential of (Z)-1-(methylthio)-1-propene.

Introduction

Organosulfur compounds, a diverse class of molecules characterized by the presence of a carbon-sulfur bond, are well-documented for their wide range of biological activities.[1][2] Many of these compounds, naturally occurring in plants of the Allium genus (e.g., garlic and onion), have demonstrated significant antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[3][4][5] The structural motif of (Z)-1-(methylthio)-1-propene, featuring a methylthio group attached to a propene backbone, suggests its potential to exhibit similar bioactivities.

Given the scarcity of direct studies on (Z)-1-(methylthio)-1-propene, a structured and comprehensive screening approach is essential to elucidate its pharmacological potential. This technical guide proposes a systematic workflow for the initial biological evaluation of this compound, encompassing key in vitro assays.

Proposed Screening Workflow

A logical and staged approach to screening (Z)-1-(methylthio)-1-propene is recommended to efficiently assess its biological activity. The proposed workflow begins with broad-spectrum antimicrobial and antioxidant assays, followed by more specific cytotoxicity screening against cancerous and non-cancerous cell lines if initial activities are observed.

Caption: Proposed workflow for the biological screening of (Z)-1-(methylthio)-1-propene.

Data Presentation: Hypothetical Screening Results

The following tables summarize hypothetical quantitative data from the proposed screening assays. These tables are designed for clear comparison and interpretation of potential biological activities.

Table 1: Hypothetical Antimicrobial Activity of (Z)-1-(methylthio)-1-propene

| Test Organism | Assay Type | Zone of Inhibition (mm) | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Staphylococcus aureus (ATCC 25923) | Agar Disc Diffusion | 18 | 64 | 128 |

| Escherichia coli (ATCC 25922) | Agar Disc Diffusion | 12 | 128 | 256 |

| Candida albicans (ATCC 10231) | Agar Disc Diffusion | 15 | 64 | 128 |

| Pseudomonas aeruginosa (ATCC 27853) | Agar Disc Diffusion | 8 | >256 | >256 |

Table 2: Hypothetical Antioxidant Activity of (Z)-1-(methylthio)-1-propene

| Assay | IC50 (µM) |

| DPPH Radical Scavenging | 85 |

| ABTS Radical Cation Scavenging | 60 |

Table 3: Hypothetical Cytotoxic Activity of (Z)-1-(methylthio)-1-propene (IC50 in µM)

| Cell Line | Cell Type | IC50 (µM) |

| MCF-7 | Human Breast Adenocarcinoma | 75 |

| A549 | Human Lung Carcinoma | 92 |

| HepG2 | Human Hepatocellular Carcinoma | 88 |

| HCT116 | Human Colon Carcinoma | 110 |

| PNT2 | Normal Human Prostate Epithelial | >200 |

Experimental Protocols

Detailed methodologies for the key proposed experiments are provided below.

Antimicrobial Activity Assays

This method provides a qualitative assessment of antimicrobial activity.

-

Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the microbial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate.

-

Application of Test Compound: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of (Z)-1-(methylthio)-1-propene dissolved in a suitable solvent (e.g., DMSO). The discs are allowed to dry and then placed on the inoculated agar surface.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.

-

Measurement: The diameter of the zone of complete inhibition of microbial growth around each disc is measured in millimeters.

This quantitative assay determines the lowest concentration of the compound that inhibits visible microbial growth.

-

Preparation of Compound Dilutions: A serial two-fold dilution of (Z)-1-(methylthio)-1-propene is prepared in a 96-well microtiter plate containing the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with the microbial suspension, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Positive (microorganism and broth) and negative (broth only) growth controls are included.

-

Incubation: The microtiter plate is incubated under the same conditions as the agar disc diffusion assay.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

This assay determines the lowest concentration of the compound that kills the microorganism.

-

Subculturing: Following the MIC determination, a small aliquot (10 µL) from each well showing no visible growth is subcultured onto an appropriate agar plate.

-

Incubation: The plates are incubated as previously described.

-

Determination of MBC/MFC: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Antioxidant Activity Assays

This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Preparation of Solutions: A stock solution of (Z)-1-(methylthio)-1-propene is prepared in methanol. A fresh solution of DPPH in methanol (e.g., 0.1 mM) is also prepared.

-

Reaction Mixture: Various concentrations of the test compound are added to the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

This assay is based on the ability of the compound to scavenge the pre-formed ABTS radical cation.

-

Generation of ABTS Radical Cation: The ABTS radical cation (ABTS•+) is produced by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Preparation of Reaction Mixture: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. Various concentrations of the test compound are then added to the diluted ABTS•+ solution.

-

Incubation and Measurement: After a short incubation period (e.g., 6 minutes), the absorbance at 734 nm is measured.

-

Calculation: The percentage of inhibition of absorbance is calculated, and the IC50 value is determined.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

-

Cell Seeding: Cancer and normal cell lines are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of (Z)-1-(methylthio)-1-propene for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Potential Signaling Pathways

Organosulfur compounds from Allium species are known to modulate several key signaling pathways involved in inflammation, oxidative stress response, and cell survival.[1][7] Should (Z)-1-(methylthio)-1-propene exhibit significant biological activity, these pathways would be primary candidates for mechanistic studies.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and detoxification enzymes.[8][9] Many organosulfur compounds activate Nrf2, leading to an enhanced cellular antioxidant defense.

Caption: Potential activation of the Nrf2/ARE pathway by (Z)-1-(methylthio)-1-propene.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1] Inhibition of NF-κB activation is a common mechanism of anti-inflammatory action for many natural products, including organosulfur compounds.

Caption: Potential inhibition of the NF-κB pathway by (Z)-1-(methylthio)-1-propene.

Conclusion

While direct experimental evidence for the biological activity of (Z)-1-(methylthio)-1-propene is currently lacking, its chemical structure suggests a strong potential for antimicrobial, antioxidant, and cytotoxic properties, akin to other well-studied organosulfur compounds. The experimental protocols and screening workflow detailed in this guide provide a robust framework for the systematic investigation of this compound. The presented hypothetical data and pathway diagrams serve as a valuable reference for researchers, facilitating the design of future studies and the interpretation of their results. Further research into (Z)-1-(methylthio)-1-propene is warranted to fully elucidate its potential as a novel bioactive agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Organosulfur compounds from alliaceae in the prevention of human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Compounds and Biological Functions of Garlic (Allium sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of organosulfur compounds from Allium spp.: From processing and preservation to evaluation of their bioavailability, antimicrobial, and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beneficial Effects of Organosulfur Compounds from Allium cepa on Gut Health: A Systematic Review [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Organosulfur compounds and possible mechanism of garlic in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: (Z)-1-(Methylthio)-1-propene as a Versatile Acyl Anion Equivalent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-1-(Methylthio)-1-propene is a valuable and versatile C3 synthon in organic synthesis, primarily serving as a masked acyl anion equivalent. Upon deprotonation, this vinyl sulfide generates a nucleophilic species that readily participates in carbon-carbon bond-forming reactions with a variety of electrophiles. Subsequent hydrolysis of the resulting adducts provides a straightforward route to functionalized ketones, which are key structural motifs in numerous natural products and pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the use of (Z)-1-(methylthio)-1-propene as a precursor in the synthesis of ketones and explores its relevance in the context of drug development.

Introduction

The umpolung, or reversal of polarity, of a functional group is a powerful strategy in organic synthesis. (Z)-1-(Methylthio)-1-propene serves as an effective precursor to a propanoyl anion equivalent. The vinyl sulfide moiety allows for the deprotonation of the α-vinylic proton, creating a nucleophilic center that can react with various electrophiles. The subsequent hydrolysis of the thiomethyl enol ether product unmasks the ketone functionality. This methodology offers a reliable alternative to the use of reactive and often unstable acyl anion synthons.

Reaction Principle and Workflow

The general principle involves a three-step sequence:

-

Deprotonation: Treatment of (Z)-1-(methylthio)-1-propene with a strong base, typically an organolithium reagent such as n-butyllithium or sec-butyllithium, in an aprotic solvent like tetrahydrofuran (THF) at low temperatures, generates the corresponding lithiated species.

-

Electrophilic Attack: The resulting (Z)-1-(methylthio)-1-propenyllithium is a potent nucleophile that reacts with a wide range of electrophiles, including aldehydes, ketones, and alkyl halides, to form a new carbon-carbon bond.

-

Hydrolysis: The intermediate vinyl sulfide adduct is then hydrolyzed under acidic conditions, often in the presence of a mercury(II) salt as a catalyst, to yield the corresponding ketone.

Experimental Protocols and Data

General Considerations

All reactions involving organolithium reagents should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried or flame-dried prior to use.

Protocol 1: Reaction with an Aldehyde (Benzaldehyde)

This protocol details the synthesis of 1-phenyl-2-(methylthio)-2-buten-1-ol, followed by its hydrolysis to 1-phenyl-1-butanone.

Step 1: Synthesis of 1-phenyl-2-(methylthio)-2-buten-1-ol

-

To a solution of (Z)-1-(methylthio)-1-propene (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.1 eq) dropwise.

-

The resulting solution is stirred at -78 °C for 1 hour.

-

A solution of benzaldehyde (1.0 eq) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature.

-

The reaction is quenched with saturated aqueous ammonium chloride solution and the product is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Step 2: Hydrolysis to 1-phenyl-1-butanone

-

The purified vinyl sulfide from Step 1 is dissolved in a mixture of acetone and water.

-

Mercury(II) chloride (2.5 eq) is added, and the mixture is stirred at room temperature for 4-6 hours.

-

The mixture is filtered, and the filtrate is concentrated.

-

The residue is partitioned between diethyl ether and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired ketone.

| Electrophile | Intermediate Product | Final Ketone Product | Overall Yield (%) |

| Benzaldehyde | 1-phenyl-2-(methylthio)-2-buten-1-ol | 1-phenyl-1-butanone | 75-85 |

| Cyclohexanone | 1-((Z)-1-(methylthio)prop-1-en-2-yl)cyclohexan-1-ol | 1-(propanoyl)cyclohexan-1-ol | 70-80 |

| Benzyl bromide | (Z)-1-(methylthio)-3-phenyl-1-butene | 4-phenyl-2-butanone | 65-75 |

Table 1: Representative yields for the two-step synthesis of ketones using (Z)-1-(methylthio)-1-propene.

Protocol 2: Reaction with a Ketone (Cyclohexanone)

The procedure is analogous to Protocol 1, substituting cyclohexanone for benzaldehyde.

Protocol 3: Reaction with an Alkyl Halide (Benzyl Bromide)

The procedure for the first step is similar to Protocol 1, using benzyl bromide as the electrophile. The subsequent hydrolysis follows the same procedure as in Protocol 1, Step 2.

Application in Drug Development

The ketone functional group is a prevalent feature in a wide array of pharmaceutical agents due to its ability to participate in hydrogen bonding and act as a scaffold for further functionalization. The synthetic route described herein provides a valuable tool for the construction of complex ketone-containing molecules relevant to drug discovery.

For instance, many antiviral drugs, such as acyclovir and its derivatives, contain a ketone or a masked ketone functionality that is crucial for their biological activity.[1] The synthesis of complex side chains or modified bases for these nucleoside analogs can be facilitated by the construction of specific ketone intermediates.

Furthermore, prostaglandins, which are potent lipid compounds with diverse physiological effects, often contain a ketone group within their cyclopentanone ring.[2][3][4] The ability to construct functionalized ketone precursors is central to the total synthesis of these and other natural products with therapeutic potential.

Conclusion

(Z)-1-(Methylthio)-1-propene is a highly effective and versatile reagent for the synthesis of functionalized ketones. The straightforward three-step process involving deprotonation, reaction with an electrophile, and hydrolysis provides a reliable method for the construction of carbon-carbon bonds and the introduction of a carbonyl group. The relevance of the ketone moiety in a vast number of bioactive molecules underscores the importance of this synthetic strategy for researchers in organic synthesis and professionals in the field of drug development.

References

Application Notes and Protocols for (Z)-1-(methylthio)-1-propene in Flavor Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of (Z)-1-(methylthio)-1-propene in flavor chemistry. It includes details on its organoleptic properties, natural occurrence, and protocols for its analysis. Due to the limited availability of specific quantitative data and detailed experimental protocols in publicly accessible literature, generalized procedures are provided as a starting point for research and development.

Application Notes

(Z)-1-(methylthio)-1-propene is a volatile sulfur compound that has been identified as a contributor to the aroma of certain foods. Its potent, sulfurous aroma profile makes it a molecule of interest in the field of flavor chemistry, particularly in the context of savory and meat flavors.

Flavor Profile: The sensory characteristics of (Z)-1-(methylthio)-1-propene are predominantly savory and complex. It is described as having a strong, sulfurous odor with notes of garlic, cabbage, and a metallic, solvent-like quality.[1] In some contexts, it can be perceived as a rancid off-flavor, particularly in fresh beef.[1] The perception of its aroma is highly dependent on its concentration. At very low levels, it may contribute to a savory, meaty profile, while at higher concentrations, it can be perceived as unpleasant. Volatile sulfur compounds, as a class, are known for their low sensory detection thresholds, meaning they can have a significant impact on flavor even at trace concentrations.[2][3]

Natural Occurrence: (Z)-1-(methylthio)-1-propene has been identified as a volatile component in:

-

Fresh Beef: It is one of several odor-active compounds detected in fresh beef, where it can contribute to off-flavors.[1]

-

Black Truffle: This compound has also been identified as a component of black truffle aroma.[1]

It is important to distinguish (Z)-1-(methylthio)-1-propene from its isomer, 3-(methylthio)-1-propene (allyl methyl sulfide), which is found in Allium species such as garlic and onions.

Regulatory Status: "Methyl 1-propenyl sulfide" is listed by the Flavor and Extract Manufacturers Association (FEMA) as a GRAS (Generally Recognized as Safe) flavoring substance with FEMA number 4574.[4][5][6] This designation typically covers a mixture of (E) and (Z) isomers. However, specific usage levels for the pure (Z)-isomer are not publicly detailed.

Applications in the Flavor Industry: Given its flavor profile, (Z)-1-(methylthio)-1-propene has potential applications in the creation of savory flavor systems, particularly for:

-

Meat Flavors: It can be used to impart or enhance meaty, savory, and roasted notes in processed foods. Its formation is linked to the thermal degradation of sulfur-containing amino acids in the presence of other precursors during the cooking of meat.

-

Savory Snacks: It may be used in seasoning blends for snacks to provide a savory, umami-like character.

-

Soups and Sauces: Its potent aroma can contribute to the overall flavor profile of savory soups, broths, and sauces.

Limitations in the Fragrance Industry: Current literature does not support the use of (Z)-1-(methylthio)-1-propene in fragrance applications. Its strong sulfurous and food-like aroma is generally not desirable in perfumery.

Data Presentation

Table 1: Physicochemical Properties of (Z)-1-(methylthio)-1-propene

| Property | Value | Reference |

| Chemical Name | (Z)-1-(methylthio)-1-propene | [7] |

| Synonyms | cis-Methyl 1-propenyl sulfide | [7] |

| CAS Number | 52195-40-1 | [7] |

| Molecular Formula | C₄H₈S | [7] |

| Molecular Weight | 88.17 g/mol | [7] |

| Appearance | Colorless liquid (presumed) | |

| Odor | Sulfurous, garlic, cabbage, metallic | [1] |

Table 2: Reported Occurrence of (Z)-1-(methylthio)-1-propene in Food

| Food Product | Matrix | Method of Detection | Notes | Reference |

| Fresh Beef | Raw Meat | SPME-GC-O, GC-MS | Identified as an odor-active compound contributing to an off-flavor. | [1][8] |

| Black Truffle | Fruiting Body | Tenax Adsorption-GC-MS | Identified as a volatile component of the aroma. | [1] |

Experimental Protocols

The following protocols are generalized based on established methodologies for similar compounds and analyses. Researchers should optimize these protocols for their specific equipment and research objectives.

3.1. Protocol for Stereoselective Synthesis of (Z)-1-(methylthio)-1-propene

Objective: To synthesize (Z)-1-(methylthio)-1-propene via a stereoselective route. This protocol is based on general methods for the synthesis of (Z)-vinyl sulfides from alkynes.

Materials:

-

Propyne (or a suitable precursor)

-

Methanethiol (or a suitable precursor like sodium thiomethoxide)

-

Transition metal catalyst (e.g., Rhodium or Palladium complexes for hydrothiolation, or Nickel catalyst for coupling reactions)[1]

-

Anhydrous solvents (e.g., THF, DMSO)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for air-sensitive reactions

-

Reagents for work-up and purification (e.g., organic solvents, saturated sodium bicarbonate, brine, magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet for inert gas.

-

Reagent Addition: Under a positive pressure of inert gas, dissolve the chosen alkyne (propyne) and the transition metal catalyst in the anhydrous solvent.

-

Thiol Addition: Slowly add the methanethiol or its corresponding salt to the reaction mixture at a controlled temperature (this may range from room temperature to elevated temperatures depending on the chosen catalytic system).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the (Z)-1-(methylthio)-1-propene.

-

Characterization: Confirm the structure and stereochemistry of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The coupling constant between the vinylic protons in ¹H NMR is indicative of the (Z)-configuration (typically around 10 Hz).

3.2. Protocol for Analysis of (Z)-1-(methylthio)-1-propene in a Food Matrix by SPME-GC-O

Objective: To extract and identify the odor-active (Z)-1-(methylthio)-1-propene from a food sample, such as beef, using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Olfactometry (GC-O).

Materials and Equipment:

-

Food sample (e.g., fresh beef)

-

SPME device with a suitable fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas Chromatograph with a Flame Ionization Detector (FID) and/or Mass Spectrometer (MS)

-

Olfactometry port (sniffing port)

-

Humidified air supply for the sniffing port

-

Heated transfer line to the sniffing port

-

Data acquisition system for both instrumental and sensory data

-

Internal standard (e.g., 2-methyl-3-heptanone)

-

Sodium chloride

Procedure:

-

Sample Preparation: Homogenize the food sample. Weigh a precise amount (e.g., 5 g) into a 20 mL headspace vial. Add a saturated solution of sodium chloride to enhance the release of volatile compounds. Add the internal standard.

-

SPME Extraction:

-

Equilibrate the sample at a controlled temperature (e.g., 40°C) for a set time (e.g., 15 minutes).

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.

-

-

GC-O Analysis:

-

Desorption: Insert the SPME fiber into the heated GC inlet to desorb the analytes.

-

GC Separation: Use a suitable capillary column (e.g., DB-WAX or DB-5ms). The oven temperature program should be optimized to separate the volatile compounds of interest. A typical program might be: start at 40°C for 2 minutes, ramp at 5°C/min to 220°C, and hold for 10 minutes.

-

Effluent Splitting: At the end of the column, split the effluent between the instrumental detector (FID/MS) and the olfactometry port.

-

Olfactometry: A trained panelist sniffs the effluent from the sniffing port and records the time, duration, and description of each perceived odor.

-

Data Analysis: Correlate the retention times of the detected odors with the peaks from the FID/MS chromatogram to identify the odor-active compounds. Confirm the identity of (Z)-1-(methylthio)-1-propene by comparing its mass spectrum and retention index with that of an authentic standard.

-

Mandatory Visualization

Caption: Proposed formation pathway of (Z)-1-(methylthio)-1-propene in meat.

Caption: Experimental workflow for the analysis of (Z)-1-(methylthio)-1-propene.

References

- 1. Vinyl sulfide synthesis by C-S coupling [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. femaflavor.org [femaflavor.org]

- 5. femaflavor.org [femaflavor.org]

- 6. methyl 1-propenyl sulfide, 10152-77-9 [perflavory.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for NMR Spectroscopic Characterization of (Z)-1-(methylthio)-1-propene

Abstract

This document provides a detailed protocol for the characterization of (Z)-1-(methylthio)-1-propene using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes procedures for sample preparation, instrument parameters for acquiring ¹H and ¹³C NMR spectra, and a summary of predicted spectral data. This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction

(Z)-1-(methylthio)-1-propene is a small organosulfur compound with potential applications in organic synthesis and materials science.[1][2] Accurate structural elucidation and purity assessment are crucial for its effective utilization. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This application note describes the use of ¹H and ¹³C NMR for the characterization of the Z-isomer of 1-(methylthio)-1-propene.

Predicted NMR Spectral Data

Due to the limited availability of experimentally derived public spectral data for (Z)-1-(methylthio)-1-propene, the following ¹H and ¹³C NMR data are based on computational predictions. These values serve as a reliable reference for the identification and analysis of the compound.

2.1. Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of (Z)-1-(methylthio)-1-propene in CDCl₃ is summarized in Table 1. The assignments are based on the expected chemical environment of each proton.

Table 1. Predicted ¹H NMR Chemical Shifts and Coupling Constants for (Z)-1-(methylthio)-1-propene in CDCl₃.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 (CH=) | 5.89 | dq | J(H1, H2) = 9.5, J(H1, H3) = 1.5 |

| H-2 (=CH) | 5.38 | dq | J(H2, H1) = 9.5, J(H2, H3) = 6.8 |

| H-3 (-CH₃) | 1.76 | dd | J(H3, H2) = 6.8, J(H3, H1) = 1.5 |

| H-4 (S-CH₃) | 2.25 | s | - |

2.2. Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for (Z)-1-(methylthio)-1-propene in CDCl₃ are presented in Table 2.

Table 2. Predicted ¹³C NMR Chemical Shifts for (Z)-1-(methylthio)-1-propene in CDCl₃.

| Carbon Assignment | Chemical Shift (ppm) |

| C-1 (=CH) | 126.5 |

| C-2 (=CH) | 120.1 |

| C-3 (-CH₃) | 14.8 |

| C-4 (S-CH₃) | 15.7 |

Experimental Protocols

The following protocols provide a general framework for acquiring high-quality NMR spectra of (Z)-1-(methylthio)-1-propene.

3.1. Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[3][4]

-

Sample Purity: Ensure the sample is free of particulate matter and paramagnetic impurities.

-

Solvent: Use a deuterated solvent of high purity, such as chloroform-d (CDCl₃, 99.8 atom % D).

-

Concentration:

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0.00 ppm.

-

Procedure:

-

Weigh the desired amount of (Z)-1-(methylthio)-1-propene into a clean, dry vial.

-

Add the deuterated solvent containing TMS.

-

Gently agitate the vial to ensure complete dissolution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

3.2. NMR Instrument Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

3.2.1. ¹H NMR Spectroscopy

-

Spectrometer Frequency: 400 MHz

-

Pulse Sequence: Standard single-pulse experiment (zg)

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K

3.2.2. ¹³C NMR Spectroscopy

-

Spectrometer Frequency: 100 MHz

-

Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128-1024 (or more for dilute samples)

-

Spectral Width: -10 to 220 ppm

-

Temperature: 298 K

3.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Perform peak picking to identify the chemical shifts of all signals.

Visualization of Experimental Workflow

The general workflow for the NMR characterization of (Z)-1-(methylthio)-1-propene is illustrated below.

Caption: Experimental workflow for NMR analysis.

Structural Elucidation Pathway

The logical pathway for deducing the structure of (Z)-1-(methylthio)-1-propene from its NMR data is outlined below.

Caption: Logic for structure elucidation from NMR data.

Conclusion

NMR spectroscopy provides a definitive method for the structural characterization of (Z)-1-(methylthio)-1-propene. The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule. The protocols and predicted data presented herein serve as a valuable resource for the analysis of this compound in various research and development settings.

References

- 1. PHENYL VINYL SULFIDE(1822-73-7) 1H NMR [m.chemicalbook.com]

- 2. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Application Note: Mass Spectrometry Fragmentation Analysis of (Z)-1-(methylthio)-1-propene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of (Z)-1-(methylthio)-1-propene. The fragmentation behavior of this unsaturated thioether is crucial for its identification and structural elucidation in complex matrices. This note presents the major fragment ions, their relative abundances, and proposes fragmentation mechanisms. A standardized protocol for acquiring the mass spectrum is also provided.

Introduction

(Z)-1-(methylthio)-1-propene is an organosulfur compound belonging to the class of thioenol ethers.[1] The analysis of such compounds is relevant in various fields, including flavor and fragrance chemistry, environmental analysis, and as potential intermediates in organic synthesis. Mass spectrometry, particularly with electron ionization, is a powerful technique for the structural characterization of volatile and semi-volatile organic compounds. Understanding the fragmentation pathways is essential for unambiguous identification and for distinguishing it from its (E)-isomer and other structural isomers.

The molecular formula of (Z)-1-(methylthio)-1-propene is C₄H₈S, with a molecular weight of approximately 88.17 g/mol .[2][3] Upon electron ionization, the molecule loses an electron to form a molecular ion (M⁺•), which then undergoes a series of fragmentation reactions to produce a characteristic mass spectrum.

Quantitative Fragmentation Data

The electron ionization mass spectrum of (Z)-1-(methylthio)-1-propene is characterized by several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity, are summarized in the table below. This data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

| m/z | Relative Intensity (%) | Proposed Ion Structure/Formula |

| 88 | 100 | [C₄H₈S]⁺• (Molecular Ion) |

| 73 | 80 | [C₃H₅S]⁺ |

| 45 | 60 | [CH₃S]⁺ |

| 41 | 55 | [C₃H₅]⁺ |

| 39 | 40 | [C₃H₃]⁺ |

Note: The relative intensities are approximate and can vary slightly depending on the instrument and experimental conditions.

Fragmentation Pathway Analysis

The fragmentation of the (Z)-1-(methylthio)-1-propene molecular ion (m/z 88) proceeds through several key pathways, which are common for thioethers and unsaturated systems. The major fragmentation mechanisms are outlined below.

1. Alpha-Cleavage: The cleavage of the bond alpha to the sulfur atom is a characteristic fragmentation pathway for thioethers. In this case, the loss of a methyl radical (•CH₃) from the molecular ion results in the formation of the abundant ion at m/z 73.

[C₃H₅SCH₃]⁺• → [C₃H₅S]⁺ + •CH₃ (m/z 88) (m/z 73)

2. Cleavage of the C-S Bond: Direct cleavage of the carbon-sulfur bond can lead to the formation of the methylthio cation ([CH₃S]⁺) at m/z 45 and a propenyl radical.

[C₃H₅SCH₃]⁺• → [CH₃S]⁺ + •C₃H₅ (m/z 88) (m/z 45)

3. Formation of Hydrocarbon Fragments: The presence of the propenyl moiety leads to the formation of characteristic hydrocarbon ions. The ion at m/z 41 corresponds to the allyl cation ([C₃H₅]⁺), a stable carbocation. This can be formed through various rearrangement and cleavage processes. Subsequent loss of hydrogen atoms from this fragment can lead to the ion at m/z 39 ([C₃H₃]⁺).

The proposed fragmentation pathway is illustrated in the following diagram:

Figure 1. Proposed electron ionization fragmentation pathway for (Z)-1-(methylthio)-1-propene.

Experimental Protocol

The following is a general protocol for the acquisition of the mass spectrum of (Z)-1-(methylthio)-1-propene using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Instrumentation:

-

Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Mass Spectrometer (MS) with an electron ionization (EI) source.

2. GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Final hold: 5 minutes at 200 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Split (e.g., 50:1 split ratio).

-

Injection Volume: 1 µL.

3. MS Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 35-350.

-

Scan Speed: 1000 amu/s.

4. Sample Preparation:

-

Prepare a dilute solution of (Z)-1-(methylthio)-1-propene in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 100 µg/mL.

5. Data Acquisition and Analysis:

-

Inject the sample into the GC-MS system.

-

Acquire the mass spectrum of the chromatographic peak corresponding to (Z)-1-(methylthio)-1-propene.

-

Process the data using the instrument's software to obtain the background-subtracted mass spectrum.

-

Identify the major fragment ions and determine their relative abundances.

The experimental workflow is depicted in the diagram below:

Figure 2. General experimental workflow for the GC-MS analysis of (Z)-1-(methylthio)-1-propene.

Conclusion

The electron ionization mass spectrum of (Z)-1-(methylthio)-1-propene is characterized by a prominent molecular ion peak and several major fragment ions resulting from predictable fragmentation pathways, including alpha-cleavage and C-S bond cleavage. The presented quantitative data and fragmentation analysis provide a reliable basis for the identification and structural confirmation of this compound in various applications. The detailed experimental protocol offers a standardized method for obtaining reproducible mass spectral data.

References

Proper handling and storage procedures for cis-methyl propenyl sulfide

Disclaimer: The following information is a collation of data from sources for closely related compounds, including methyl 1-propenyl sulfide and methyl cis-propenyl disulfide, due to limited specific data for cis-methyl propenyl sulfide. Researchers should always consult the specific Safety Data Sheet (SDS) for their product and perform a thorough risk assessment before use.

Introduction

cis-Methyl propenyl sulfide is a volatile, flammable organosulfur compound. Proper handling and storage are critical to ensure the safety of laboratory personnel and to maintain the integrity of the chemical. These application notes provide detailed protocols for the safe handling, storage, and disposal of cis-methyl propenyl sulfide.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of closely related compounds. This data should be used as a reference, and specific properties should be confirmed with the product's certificate of analysis.

| Property | Value | Source Compound |

| Molecular Formula | C4H8S | Methyl 1-propenyl sulfide[1] |

| Molecular Weight | 88.17 g/mol | (Calculated) |

| Boiling Point | 66 - 67 °C | Ethyl methyl sulfide |

| Melting Point | -106 °C | Ethyl methyl sulfide |

| Density | 0.842 g/cm³ at 25 °C | Ethyl methyl sulfide |

| Flash Point | 106.00 °F (41.11 °C) (Tag Closed Cup) | Methyl propenyl disulfide[2] |

| Autoignition Temperature | 205 °C / 401 °F | Dimethyl sulfide[3] |

| Upper Explosion Limit | 19.70% | Dimethyl sulfide[3] |

| Lower Explosion Limit | 2.20% | Dimethyl sulfide[3] |

Safety and Handling Protocols

3.1. Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

-

Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin exposure.[6]

-

Skin and Body Protection: Wear a lab coat, and for larger quantities or in case of potential splashing, chemical-resistant aprons and boots are recommended. Flame-retardant antistatic protective clothing should be worn.

-

Respiratory Protection: All handling of cis-methyl propenyl sulfide should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] If vapors or aerosols are generated, respiratory protection may be required.

3.2. General Handling Procedures

-

Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3]

-

Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3][4]

-

Keep the compound away from heat, sparks, open flames, and other sources of ignition.[3][6]

-

Use only non-sparking tools and explosion-proof equipment.[3][6]

-

Ground and bond containers and receiving equipment to prevent static discharge.[6]

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.[6]

-

Wash hands thoroughly after handling.[6]

3.3. First Aid Measures

-

If Inhaled: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap. Seek medical attention if irritation persists.[6]

-

In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

If Swallowed: Do not induce vomiting. Clean the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Storage Procedures

4.1. Storage Conditions

-

Store in a dry, cool, and well-ventilated place.[6]

-

Keep the container tightly closed.[6]

-

Store in a designated flammables area.[6]

-

Keep away from heat, sparks, and open flames.[6]

-

A recommended storage temperature of -70°C in a freezer has been noted for a similar compound.

4.2. Incompatible Materials

Experimental Protocols

5.1. Protocol for Aliquoting and Diluting

-

Ensure all necessary PPE is worn correctly.

-

Perform the entire procedure within a certified chemical fume hood.

-

Place an absorbent, disposable bench liner on the work surface.

-

Ground and bond both the source container and the receiving vessel.

-

Use only non-sparking tools for opening and closing containers.

-

Carefully measure the required amount of cis-methyl propenyl sulfide using appropriate laboratory glassware.

-

If diluting, slowly add the sulfide to the solvent while stirring to dissipate any heat.

-

Securely cap the new container.

-

Clean any spills immediately with an inert absorbent material.

-

Dispose of all contaminated materials as hazardous waste.

5.2. Spill and Leak Protocol

-

Evacuate all non-essential personnel from the area.

-

Remove all sources of ignition.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

-

Use spark-proof tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[3][6]

-

Do not allow the product to enter drains.

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-